3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a novel chemical entity with potential applications in various scientific fields. The structure consists of a cyclopropane carboxylic acid moiety attached to a dihydroisoquinoline fragment, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound has shown good cellular potency, indicating its potential bioavailability .
Result of Action
The compound’s action results in the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This inhibition can have a broad rank order between enzymic and cellular activity .
Action Environment
It is known that the positioning of the carboxylate group in the compound is critical, and it can be substituted by acid isosteres and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the cyclopropanation of an appropriate alkene using a dihalocarbene precursor.
Attachment of Isoquinoline Moiety: : The resultant cyclopropane derivative undergoes a Friedel-Crafts acylation reaction with 3,4-dihydroisoquinoline-2(1H)-one, facilitated by a Lewis acid catalyst such as aluminum chloride.
Final Functionalization: : The intermediate product is then treated with a suitable carboxylating agent under controlled temperature and pressure to introduce the carboxylic acid group.
Industrial Production Methods
Scaling up these reactions to industrial levels involves:
Optimization of reaction conditions: : Ensuring maximum yield and purity through controlled temperature, pressure, and reaction times.
Efficient purification: : Utilizing chromatographic techniques and crystallization for the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations using reagents such as KMnO4 or H2O2, leading to hydroxylated derivatives.
Reduction: : Hydrogenation reactions employing catalysts like Pd/C can reduce the double bonds or the isoquinoline ring to form reduced analogs.
Substitution: : Halogenation or nitration using halogenating agents like NBS or nitrating agents such as HNO3.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reduction: : Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).
Substitution: : N-Bromosuccinimide (NBS), Nitric acid (HNO3).
Major Products Formed
Hydroxylated derivatives: from oxidation.
Reduced analogs: from reduction.
Halogenated or nitrated compounds: from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : The unique structure can serve as a ligand in metal-catalyzed reactions.
Material Science: : Potential use in creating novel polymers with specific properties.
Biology and Medicine
Pharmacology: : Investigation into potential therapeutic benefits such as anti-inflammatory or anticancer activity.
Biological Studies: : Studying the interaction with various biomolecules to understand its biological role.
Industry
Agrochemicals: : Development of novel pesticides or herbicides.
Pharmaceutical Industry: : Exploration of its role as a building block for drug synthesis.
Comparison with Similar Compounds
When compared to similar compounds such as:
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylpropanoic acid
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylbutanoic acid
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid: stands out due to its:
Structural Rigidity: : The cyclopropane ring confers increased rigidity.
Unique Reactivity: : Enhanced reactivity under certain conditions due to the strained ring system.
Biological Potency: : Potentially higher affinity for biological targets due to its conformational characteristics.
Exploring further could unlock even more facets of this intriguing compound!
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6,12-13H,7-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWIHWYZJUSPRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123757 | |
Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142215-14-2 | |
Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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